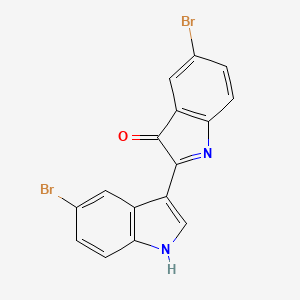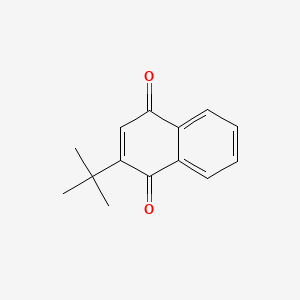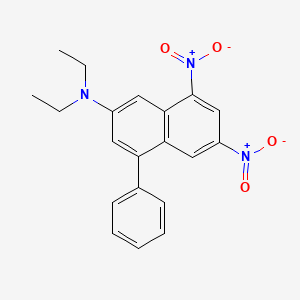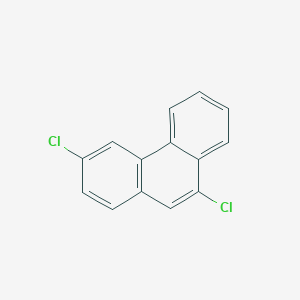
3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid is an organic compound with a complex structure characterized by the presence of hydroxy, methyl, and diphenyl groups attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reduction and oxidation steps to introduce the hydroxy and methyl groups. The reaction conditions often require the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylbutanoic acid: Lacks the diphenyl groups, resulting in different chemical properties and reactivity.
2-Hydroxy-3-methylbutanoic acid: Similar structure but with different positioning of functional groups.
3-Hydroxy-2,2-dimethylbutanoic acid: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness
3-Hydroxy-2-methyl-2,3-diphenylbutanoic acid is unique due to the presence of both hydroxy and diphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
7468-22-6 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-2,3-diphenylbutanoic acid |
InChI |
InChI=1S/C17H18O3/c1-16(15(18)19,13-9-5-3-6-10-13)17(2,20)14-11-7-4-8-12-14/h3-12,20H,1-2H3,(H,18,19) |
InChI-Schlüssel |
LDYRXVGNACRGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=O)O)C(C)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


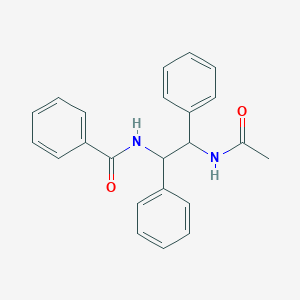

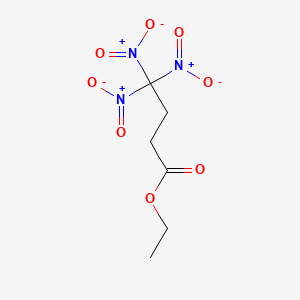
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
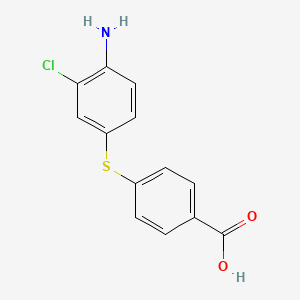
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
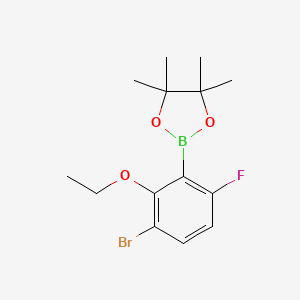
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)

![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
